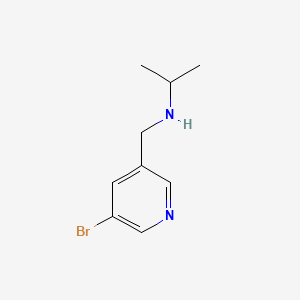

N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)12-5-8-3-9(10)6-11-4-8/h3-4,6-7,12H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJVKVOAQAZHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655640 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104290-49-5 | |

| Record name | 5-Bromo-N-(1-methylethyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104290-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-((5-bromopyridin-3-yl)methyl)propan-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a key heterocyclic building block, strategically designed for application in medicinal chemistry and synthetic organic chemistry. Its structure incorporates a 3,5-disubstituted pyridine core, a motif found in numerous biologically active agents.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, positioning it as a versatile scaffold for the development of novel therapeutic candidates. We will explore its synthetic pathways, focusing on the robust and widely applicable reductive amination process, and detail its potential for chemical diversification through modern cross-coupling methodologies. This document serves as a technical resource for researchers aiming to leverage this molecule's unique structural features for library synthesis and lead optimization programs.

Core Chemical and Physical Properties

The utility of a chemical scaffold is defined by its fundamental properties. Below is a summary of the key identifiers and computed physicochemical parameters for N-((5-bromopyridin-3-yl)methyl)propan-2-amine. These values are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | N-((5-bromopyridin-3-yl)methyl)propan-2-amine | - |

| Molecular Formula | C₉H₁₃BrN₂ | BLDpharm[3] |

| Molecular Weight | 229.12 g/mol | BLDpharm[3] |

| CAS Number | Not explicitly available; structural analog has CAS 1152879-11-2 | BLDpharm[3] |

| Canonical SMILES | CC(C)NCC1=CC(Br)=CN=C1 | - |

| Predicted LogP | 2.35 | In silico prediction |

| Predicted pKa (Basic) | 8.9 (Pyridine N), 10.5 (Amine N) | In silico prediction |

| Predicted Polar Surface Area | 38.3 Ų | In silico prediction |

Synthesis and Mechanistic Considerations

The synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine is most efficiently achieved via reductive amination, a cornerstone reaction in modern medicinal chemistry for its high yield, operational simplicity, and broad substrate scope.[4][5]

Primary Synthetic Pathway: One-Pot Reductive Amination

This method condenses 5-bromo-3-pyridinecarboxaldehyde with isopropylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. The one-pot nature of this reaction prevents the need to isolate the often-unstable imine intermediate.[4][6]

Causality of Experimental Design: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. Its mild and selective nature allows for the reduction of the protonated imine intermediate in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to the corresponding alcohol.[6] The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) which effectively solubilizes the reactants and intermediates. A slight excess of the amine and reducing agent is used to drive the reaction to completion.

-

Reaction Setup: To a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add isopropylamine (1.2 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by TLC or LC-MS.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Reaction Progression: Allow the reaction to stir at room temperature for 12-24 hours until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Caption: One-pot reductive amination workflow.

Chemical Reactivity and Strategic Diversification

The true value of N-((5-bromopyridin-3-yl)methyl)propan-2-amine in drug discovery lies in its potential for facile diversification. The molecule possesses two primary handles for chemical modification: the C5-bromine atom on the pyridine ring and the secondary amine.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom serves as a versatile linchpin for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful, enabling the formation of a C-C bond with a wide array of boronic acids and esters.[7] This strategy is fundamental for exploring the structure-activity relationship (SAR) of the aryl group at the 5-position.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand, base, and solvent system is critical for achieving high yields and broad substrate scope.[7]

-

Reaction Setup: In a reaction vessel, combine N-((5-bromopyridin-3-yl)methyl)propan-2-amine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).

-

Solvent: Add a degassed solvent mixture, commonly 1,4-dioxane and water (4:1 ratio).[7]

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 85-95°C for 4-12 hours.[7]

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is then purified by column chromatography.

Caption: Strategic diversification via Suzuki coupling.

Reactions at the Secondary Amine

The secondary amine is a nucleophilic center that can be readily functionalized.

-

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides, modifying properties such as solubility, hydrogen bonding capacity, and metabolic stability.

-

N-Alkylation: Further alkylation can produce tertiary amines, which can alter the basicity and steric profile of the molecule.

-

Prodrug Strategies: The amine can be masked with promoieties that are cleaved in vivo to release the active parent drug, a common strategy to improve oral bioavailability or modify pharmacokinetic profiles.[8]

Predicted Spectroscopic Signature

While experimental data must be acquired for confirmation, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure.

| Spectroscopy | Expected Features |

| ¹H NMR | - Pyridine Protons: Three distinct signals in the aromatic region (~7.5-8.5 ppm), likely appearing as singlets or doublets. - Benzylic Protons (-CH₂-): A singlet around 3.6-3.8 ppm. - Isopropyl Methine (-CH-): A septet around 2.8-3.0 ppm. - Isopropyl Methyls (-CH₃): A doublet around 1.1-1.2 ppm, integrating to 6 protons. - Amine Proton (N-H): A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Pyridine Carbons: Five signals in the aromatic region (~120-155 ppm), with the carbon bearing the bromine atom shifted upfield. - Benzylic Carbon (-CH₂-): A signal around 50-55 ppm. - Isopropyl Methine Carbon (-CH-): A signal around 48-52 ppm. - Isopropyl Methyl Carbons (-CH₃): A signal around 22-24 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 228. - Isotopic Peak (M+2): A peak at m/z 230 of nearly identical intensity to the M⁺ peak, which is the characteristic signature of a single bromine atom. - Fragmentation: Likely loss of an isopropyl group, and cleavage at the benzylic position. |

| Infrared (IR) | - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C-H Stretches: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). - C=C and C=N Stretches: Aromatic ring stretches in the 1400-1600 cm⁻¹ region. |

Biological Context and Therapeutic Potential

While N-((5-bromopyridin-3-yl)methyl)propan-2-amine itself is not reported as a therapeutic agent, its core structure is of significant interest. The 3,5-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry. Studies have shown that compounds containing this core exhibit a range of biological activities.

-

Antituberculosis Activity: A library of 3,5-disubstituted pyridines was synthesized and evaluated for activity against Mycobacterium tuberculosis, with several compounds showing potent inhibition of both sensitive and multidrug-resistant strains.[1][2]

-

Anticancer Activity: Various pyridine derivatives have demonstrated anticancer properties.[9][10][11][12] The ability to easily modify the 5-position of the pyridine ring allows for the optimization of activity against specific cancer cell lines or molecular targets.

The subject molecule is therefore an ideal starting point for building focused chemical libraries aimed at these and other therapeutic areas.

Caption: Potential therapeutic avenues from the core scaffold.

Safety and Handling

No specific safety data sheet (SDS) is available for N-((5-bromopyridin-3-yl)methyl)propan-2-amine. However, based on data from structurally similar compounds such as N-Methyl-(5-bromopyrid-3-yl)methylamine and other bromopyridines, appropriate precautions must be taken.[13][14]

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear standard protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Hazards: Assumed to be a skin and eye irritant.[13][16] May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its straightforward and high-yielding synthesis, combined with two distinct and highly versatile points for chemical modification, makes it an invaluable tool for medicinal chemists. By leveraging established and robust synthetic methodologies like reductive amination and Suzuki coupling, researchers can rapidly generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents to address pressing medical needs.

References

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

-

Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]

-

Prodrugs for Amines. National Institutes of Health (NIH). [Link]

-

Novel synthesis of 3,5-disubstituted pyridines by 1,4-cycloaddition of 1-aza-1,3-butadienes with enamines. Journal of Organic Chemistry. [Link]

-

Explore our new range of products for Reductive Amination. Fisher Scientific. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. ACS Publications. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Examination of the mechanism of the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines and N-(2-chloropyridin-3-yl)azaheteroarylamines: a Pd-catalyzed amination and/or a base-assisted nucleophilic aromatic substitution?. ResearchGate. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

-

Reductive amination. Wikipedia. [Link]

-

3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Taylor & Francis Online. [Link]

-

Reductive Amination Reaction mechanism - Simple. YouTube. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]

-

3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Synthesis and Biological Activities of Novel N -(2-(5-(3-Bromo-1-(3-chloropyridin-2-yl)-1 H -pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl) Amides. ResearchGate. [Link]

-

Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents. MDPI. [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

-

Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

-

3-[(5-Bromopyridin-2-yl)amino]-2-methylpropan-1-ol. PubChem. [Link]

-

Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. PubMed Central. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1152879-11-2|N-((5-Bromopyridin-3-yl)methyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 4. thermofishersci.in [thermofishersci.in]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. brieflands.com [brieflands.com]

- 11. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.ca [fishersci.ca]

- 14. fishersci.com [fishersci.com]

- 15. enamine.enamine.net [enamine.enamine.net]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic route for N-((5-bromopyridin-3-yl)methyl)propan-2-amine, a compound of interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available databases, this guide leverages established chemical principles and data from analogous structures to provide a robust framework for its synthesis and characterization.

Introduction: The Significance of Bromopyridine Scaffolds in Drug Discovery

Pyridinyl scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a bromine atom onto the pyridine ring, as seen in the bromopyridine moiety of the title compound, offers several strategic advantages in drug design. The bromine atom can act as a key pharmacophore, participating in halogen bonding and other crucial interactions with biological targets.[3] Furthermore, its presence provides a reactive handle for further synthetic diversification through various cross-coupling reactions, enabling the exploration of a wider chemical space during lead optimization.[1] The N-substituted aminomethyl group is another common feature in bioactive molecules, often contributing to improved solubility and target engagement. The combination of these structural features in N-((5-bromopyridin-3-yl)methyl)propan-2-amine makes it a promising scaffold for the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of N-((5-bromopyridin-3-yl)methyl)propan-2-amine consists of a pyridine ring brominated at the 5-position and bearing an N-isopropylaminomethyl substituent at the 3-position.

Caption: 2D molecular structure of N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Predicted Physicochemical Properties

Due to the lack of experimental data for the title compound, its physicochemical properties have been predicted based on the properties of its constituent parts and similar molecules.[4][5]

| Property | Predicted Value |

| Molecular Formula | C9H13BrN2 |

| Molecular Weight | 229.12 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be >250 °C at 760 mmHg |

| LogP | Estimated to be in the range of 2.0-2.5 |

| pKa (of the secondary amine) | Estimated to be in the range of 9.0-10.0 |

Proposed Synthesis via Reductive Amination

A robust and widely applicable method for the synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine is the reductive amination of 5-bromo-3-pyridinecarboxaldehyde with propan-2-amine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzylamine - Wikipedia [en.wikipedia.org]

physical and chemical properties of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

An In-depth Technical Guide to the Physicochemical Profile of N-((5-bromopyridin-3-yl)methyl)propan-2-amine

Executive Summary: This document provides a comprehensive technical profile of the N-((5-bromopyridin-3-yl)methyl)propan-2-amine molecule. As specific experimental data for this compound is not widely published, this guide synthesizes information from closely related structural analogues and established principles of organic chemistry to present a robust predictive analysis of its physical and chemical properties. We will cover its molecular structure, predicted physicochemical parameters, likely reactivity, and propose detailed protocols for its synthesis and analytical characterization. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering foundational insights into the handling, application, and further development of this and similar substituted pyridine scaffolds.

Introduction: The Significance of Substituted Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, influencing solubility and receptor binding. The introduction of substituents, such as the bromine atom and the secondary aminomethyl side chain in the target molecule, allows for fine-tuning of steric, electronic, and pharmacokinetic properties. Specifically, 3,5-disubstituted pyridines are critical intermediates in the synthesis of a wide range of biologically active molecules, including potential anticancer and antimicrobial agents.[1][2][3] The bromine atom, in particular, serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, making N-((5-bromopyridin-3-yl)methyl)propan-2-amine a valuable, albeit specialized, building block for chemical library synthesis.[4]

Molecular Structure and Identifiers

The fundamental identity of a compound is rooted in its structure. The key identifiers for N-((5-bromopyridin-3-yl)methyl)propan-2-amine are detailed below. It is important to note that a specific CAS number may not have been assigned, which is common for novel or non-commercial research compounds.

Caption: Chemical structure of N-((5-bromopyridin-3-yl)methyl)propan-2-amine.

Table 1: Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | N-((5-bromopyridin-3-yl)methyl)propan-2-amine | - |

| Molecular Formula | C₉H₁₃BrN₂ | Calculated |

| Molecular Weight | 229.12 g/mol | Calculated |

| Canonical SMILES | CC(C)NCC1=CC(=CN=C1)Br | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not Assigned | - |

Predicted Physicochemical Properties

Quantitative physical properties are critical for predicting a compound's behavior in various experimental settings, from reaction workups to formulation. The following properties are predicted based on the compound's structure and data from closely related analogues such as N-((5-bromopyridin-3-yl)methyl)propan-1-amine.[5]

Table 2: Predicted Physical Properties

| Property | Predicted Value | Rationale & Commentary |

| Appearance | Colorless to pale yellow oil or low-melting solid | Many substituted pyridines and secondary amines are oils at room temperature. The potential for hydrogen bonding and crystal packing may result in a solid. |

| Boiling Point | > 250 °C (at atm. pressure) | The molecular weight and polar functional groups (two amines) suggest a relatively high boiling point. Vacuum distillation would be required to prevent decomposition. |

| Melting Point | Not predicted | Highly dependent on crystal lattice energy, which is difficult to predict. Likely to be below 100 °C. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, dichloromethane. Sparingly soluble in water. | The aliphatic amine and bromopyridine core provide significant non-polar character, while the two nitrogen atoms offer sites for protonation and hydrogen bonding, allowing for some aqueous solubility, especially under acidic conditions. |

| pKa (Predicted) | pKa₁: ~4.0-5.0 (Pyridine N)pKa₂: ~9.5-10.5 (Secondary Amine N) | The pyridine nitrogen is a moderately weak base. The secondary aliphatic amine is a significantly stronger base, typical for its class.[6] In an acidic medium, the secondary amine will be preferentially protonated. |

Chemical Reactivity and Stability

The synthetic utility of a molecule is defined by its reactivity. N-((5-bromopyridin-3-yl)methyl)propan-2-amine possesses two primary sites of reactivity that can be selectively addressed under appropriate conditions.

Caption: Key reactive sites and potential synthetic transformations.

-

Site A (Aryl Bromide): The C-Br bond on the pyridine ring is a prime location for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, or alkyne groups, providing a powerful tool for library generation and structure-activity relationship (SAR) studies.[4]

-

Site B (Secondary Amine): The secondary amine is nucleophilic and basic. It can readily undergo acylation to form amides, alkylation to form tertiary amines, and can participate in further reductive amination reactions with aldehydes or ketones.

Chemical Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored away from strong oxidizing agents and strong acids. Like many amines, it may be sensitive to air and light over long periods, so storage under an inert atmosphere (nitrogen or argon) in a sealed, amber vial is recommended.

Proposed Synthetic Protocol: Reductive Amination

The most direct and reliable method for synthesizing the target compound is via reductive amination. This strategy involves the condensation of a suitable aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This one-pot procedure is highly efficient and utilizes readily available starting materials.

5.1 Rationale for Experimental Choices

-

Starting Materials: 5-bromo-3-pyridinecarboxaldehyde and propan-2-amine (isopropylamine) are commercially available.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is milder and more selective for imines over aldehydes than other hydrides like sodium borohydride (NaBH₄). This selectivity prevents the side-reaction of aldehyde reduction to the corresponding alcohol, thus maximizing the yield of the desired product. It is also effective under mildly acidic conditions, which catalyze imine formation.

Caption: Proposed workflow for synthesis via reductive amination.

5.2 Step-by-Step Methodology

-

To a solution of 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add propan-2-amine (1.2 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions. An ice bath may be used to control any initial exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (often with 1% triethylamine to prevent the amine from streaking on the silica) to afford the pure product.

Proposed Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

6.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is predicted to show distinct signals corresponding to each unique proton environment.[7]

-

Pyridine Ring Protons: Three signals in the aromatic region (~7.5-8.5 ppm), likely appearing as singlets or narrow doublets/triplets.

-

Methylene Protons (-CH₂-): A singlet at ~3.6-4.0 ppm, adjacent to the aromatic ring and the nitrogen.

-

Isopropyl Methine Proton (-CH-): A septet at ~2.8-3.2 ppm, coupled to the six methyl protons.

-

Amine Proton (-NH-): A broad singlet, typically ~1.5-2.5 ppm, whose chemical shift can vary with concentration and solvent.

-

Isopropyl Methyl Protons (-CH₃): A doublet at ~1.0-1.2 ppm, integrating to 6 protons.

-

-

¹³C NMR: The spectrum will confirm the carbon framework. Predicted shifts include the aromatic carbons (~120-155 ppm), the methylene carbon (~50-55 ppm), the isopropyl methine carbon (~45-50 ppm), and the isopropyl methyl carbons (~20-25 ppm).

6.2 Mass Spectrometry (MS)

-

Analysis Mode: Electrospray Ionization (ESI) is ideal for this molecule.

-

Expected Ions: In positive ion mode, the spectrum will show a prominent protonated molecular ion [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion peak will appear as a characteristic pair of signals of nearly equal intensity, separated by 2 m/z units (e.g., at 230.0 and 232.0).

-

Fragmentation: The most likely fragmentation pathway is the cleavage of the benzylic C-N bond, which would result in a stable benzylic cation fragment.[8][9]

6.3 Infrared (IR) Spectroscopy

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=N and C=C Stretches: A series of sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Inferred Safety and Handling

While a specific Safety Data Sheet (SDS) is not available, precautions can be inferred from related bromopyridine and amine compounds.[10]

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE).

-

PPE: Wear safety goggles, a lab coat, and nitrile gloves. Conduct all manipulations in a well-ventilated chemical fume hood.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-((5-bromopyridin-3-yl)methyl)propan-2-amine is a synthetically valuable building block with clear potential in medicinal and materials chemistry. This guide provides a predictive but chemically sound framework for its properties, reactivity, synthesis, and analysis. The dual reactive sites—the aryl bromide for cross-coupling and the secondary amine for nucleophilic additions—offer a rich platform for chemical diversification. The protocols and data presented herein serve as a robust starting point for any researcher looking to incorporate this versatile scaffold into their scientific program.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 817681, 3-Amino-5-bromopyridine. Available: [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 56599822, 5-bromo-N-methylpyridin-3-amine. Available: [Link]

-

Doc Brown's Chemistry (2024). 1H NMR spectra of propan-2-amine. Available: [Link]

-

Alchem Pharmtech (2024). 5-Bromo-3-methyl-N-propylpyridin-2-amine. Available: [Link]

- Google Patents (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Doc Brown's Chemistry (2024). mass spectrum of propan-2-amine. Available: [Link]

-

ChemSrc (2024). 2-(5-Bromo-2-fluoropyridin-3-yl)propan-2-amine. Available: [Link]

-

Ali, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available: [Link]

-

ResearchGate (2011). Synthesis of 2-Amino-5-bromopyridine. Available: [Link]

-

Chem-Impex (2024). 3-Amino-5-bromopyridine. Available: [Link]

-

YouTube (2024). How to name amines - propan-2-amine. Available: [Link]

-

Arkat USA (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines. Available: [Link]

-

University of Arizona (2005). Principles of Drug Action 1, Amines. Available: [Link]

-

Royal Society of Chemistry (2012). Supporting Information for a publication. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | 1229457-88-8 | Benchchem [benchchem.com]

- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 5. 1152879-11-2|N-((5-Bromopyridin-3-yl)methyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. arkat-usa.org [arkat-usa.org]

- 10. echemi.com [echemi.com]

The Multifaceted Biological Activities of Bromopyridine Amine Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives, particularly bromopyridine amines, have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and neurological properties of these derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential. This guide is designed to be a comprehensive resource, fostering a deeper understanding and facilitating the rational design of novel bromopyridine amine-based therapeutics.

Introduction: The Prominence of the Bromopyridine Amine Scaffold

Pyridine and its derivatives are integral components of numerous natural products and pharmaceuticals. The introduction of an amine group and a bromine atom onto the pyridine ring significantly modulates the molecule's electronic and steric properties, often enhancing its biological activity and providing a handle for further chemical modifications. Bromopyridine amine derivatives have demonstrated a remarkable range of pharmacological effects, positioning them as privileged scaffolds in the quest for new therapeutic agents. This guide will systematically explore their most significant biological activities.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Bromopyridine amine derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary anticancer mechanism of many pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2, thereby impeding tumor growth and metastasis.[1]

-

Other Kinase Inhibition: Beyond VEGFR-2, bromopyridine amine derivatives have been shown to inhibit other kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Tropomyosin receptor kinase (TRK).[2][3]

-

Induction of Apoptosis: A significant number of anticancer compounds exert their effects by inducing programmed cell death, or apoptosis. Studies have shown that certain pyridine derivatives can trigger apoptosis in cancer cells through the upregulation of pro-apoptotic proteins like p53 and JNK, and by generating reactive oxygen species (ROS).[3][4]

-

Tubulin Polymerization Inhibition: The microtubule cytoskeleton is a vital component for cell division, and its disruption can lead to mitotic arrest and cell death. Some pyridine-bridged analogues of combretastatin-A4, a known tubulin polymerization inhibitor, have demonstrated potent anticancer activity.[5]

In Vitro Anticancer Activity Data

The anticancer potency of bromopyridine amine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyridine derivative (a5) | HL-60 (Leukemia) | 112.9 | [6] |

| Imidazo[1,2-a]pyridine derivative (b5) | HL-60 (Leukemia) | 104.3 | [6] |

| 2-aminothiazole derivative (S3c) | A2780 (Ovarian) | 15.57 | [7] |

| 2-aminothiazole derivative (S3c) | A2780CISR (Cisplatin-resistant Ovarian) | 11.52 | [7] |

| Pyrazole derivative (3f) | MDA-MB-468 (Triple Negative Breast) | 14.97 (24h), 6.45 (48h) | [4] |

| Oxindole-pyrazoline hybrid (34) | HCT-116 (Colon) | 4.27 | [8] |

| Oxindole-pyrazoline hybrid (34) | HOP-92 (Lung) | 1.66 | [8] |

| bis([7][9][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | VEGFR-2 (enzymatic assay) | 0.0037 | [11] |

| Pyridine-urea derivative | MCF-7 (Breast) | Lower than doxorubicin | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Test compounds (bromopyridine amine derivatives)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the MTT into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Bromopyridine amine derivatives have also emerged as promising candidates in the fight against infectious diseases, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action: Disrupting Microbial Integrity

The precise antimicrobial mechanisms of bromopyridine amine derivatives are still under investigation, but it is believed that their overall molecular geometry plays a crucial role in their selective interaction with microbial proteins.[7] Some proposed mechanisms include:

-

Enzyme Inhibition: These compounds may inhibit essential microbial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.

-

Membrane Disruption: The lipophilic nature of some derivatives may allow them to intercalate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

In Vitro Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-3-cyanopyridine derivative (2c) | S. aureus | 0.039 | [12] |

| 2-amino-3-cyanopyridine derivative (2c) | B. subtilis | 0.039 | [12] |

| 2-amino-3-cyanopyridine derivative (2c) | B. cereus | 78 | [12] |

| 2-amino-3-cyanopyridine derivative (2c) | E. faecalis | 78 | [12] |

| 2-amino-3-cyanopyridine derivative (2c) | M. luteus | 78 | [12] |

| 2-amino-3-cyanopyridine derivative (2c) | L. monocytogenes | 156 | [12] |

| Pyridine derivative (12a) | E. coli | 19.5 | [9] |

| Pyridine derivative (12a) | B. mycoides | <4.8 | [9] |

| Pyridine derivative (12a) | C. albicans | <4.8 | [9] |

| Thienopyridine derivative (15) | E. coli | >4.8 | [9] |

| Thienopyridine derivative (15) | B. mycoides | 9.8 | [9] |

| Thienopyridine derivative (15) | C. albicans | 39 | [9] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a widely used method for determining the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Mueller-Hinton agar plates

-

Sterile swabs

-

Bacterial inoculum (adjusted to 0.5 McFarland turbidity standard)

-

Paper disks impregnated with known concentrations of the test compounds

-

Sterile forceps

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the standardized bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

-

Disk Application: Using sterile forceps, place the paper disks impregnated with the test compounds onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpretation: The diameter of the zone of inhibition is correlated with the susceptibility of the microorganism to the antimicrobial agent.

Neurological Activity: Modulating Neuronal Excitability

Certain aminopyridine derivatives have been investigated and even approved for the treatment of neurological disorders, primarily due to their ability to modulate neuronal excitability.

Mechanism of Action: Potassium Channel Blockade

The principal mechanism of action for the neurological effects of aminopyridines is the dose-dependent blockade of voltage-gated potassium (Kv) channels.[9][13] By blocking these channels, aminopyridines prolong the duration of the action potential, which can lead to:

-

Enhanced Neurotransmitter Release: The prolonged depolarization at the presynaptic terminal increases calcium influx, leading to enhanced release of neurotransmitters like acetylcholine.[13]

-

Restoration of Conduction in Demyelinated Axons: In demyelinating diseases such as multiple sclerosis, the exposure of Kv channels along the demyelinated axon can impair nerve impulse conduction. By blocking these channels, aminopyridines can help restore conduction.[5]

While much of the research has focused on 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), the neuroprotective effects of brominated derivatives are an active area of investigation.[5][14][15] Studies have shown that some newly synthesized 4-aminopyridine derivatives can reverse the effects of cuprizone-induced demyelination in mice and improve memory processes.[14]

Potential Therapeutic Applications

The potassium channel blocking activity of aminopyridines has led to their use and investigation in a variety of neurological conditions, including:

-

Multiple Sclerosis (MS): To improve walking ability.[5]

-

Lambert-Eaton Myasthenic Syndrome (LEMS): To increase muscle strength.[11]

-

Spinal Cord Injury: Investigational use to improve motor function.

The potential neuroprotective effects of brominated aminopyridine derivatives could offer additional benefits in these and other neurodegenerative disorders.[5][15]

Synthesis of Bromopyridine Amine Derivatives

The synthesis of bromopyridine amine derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

-

Direct Bromination of Aminopyridines: This is a common method where an aminopyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine.[10][16] The regioselectivity of the bromination can be influenced by the reaction conditions and the position of the amino group.

-

Nucleophilic Aromatic Substitution: A dihalopyridine, such as 3,5-dibromopyridine, can be reacted with an amine under thermal or microwave conditions to yield the corresponding aminobromopyridine.[3]

-

Suzuki Cross-Coupling Reactions: This powerful palladium-catalyzed reaction can be used to introduce aryl or other groups onto the bromopyridine ring, allowing for the synthesis of a diverse range of derivatives.[17]

Example Synthesis of 2-Amino-5-bromopyridine

A common method for the synthesis of 2-amino-5-bromopyridine involves the direct bromination of 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetone

-

Ethanol

Procedure:

-

Dissolve 2-aminopyridine in acetone.

-

Cool the solution to 10°C.

-

Add NBS dropwise to the solution over 30 minutes.

-

Stir the mixture for an additional 30 minutes.

-

Remove the solvent by evaporation under vacuum.

-

Recrystallize the residue from 90% ethanol to obtain 2-amino-5-bromopyridine as a yellow solid.[16]

Structure-Activity Relationships (SAR)

The biological activity of bromopyridine amine derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Anticancer Activity

-

Position and Nature of Substituents: The position and electronic properties of substituents on the pyridine and any attached aryl rings can significantly impact anticancer activity. For instance, the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while bulky groups or halogens at certain positions may decrease it.[6][18]

-

Amine Substitution: Modification of the amine group, such as acylation or alkylation, can modulate the compound's potency and selectivity.[19]

Antimicrobial Activity

-

Overall Molecular Shape: The three-dimensional arrangement of the molecule is critical for its interaction with microbial targets.[7]

-

Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring influence the compound's lipophilicity and electronic distribution, which in turn affects its ability to penetrate microbial cell membranes and interact with intracellular targets.

Conclusion and Future Directions

Bromopyridine amine derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neurologically active agents underscores their potential for the development of new therapeutics. Future research should focus on:

-

Elucidation of Novel Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects will enable more targeted drug design.

-

Optimization of Lead Compounds: Through medicinal chemistry efforts, the potency, selectivity, and pharmacokinetic properties of promising lead compounds can be improved.

-

Exploration of New Therapeutic Areas: The broad bioactivity of this scaffold suggests that its therapeutic potential may extend beyond the areas discussed in this guide.

The continued investigation of bromopyridine amine derivatives holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

-

Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). PMC. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

-

Neuroprotective Properties of 4-Aminopyridine. (2021). PMC. [Link]

- A kind of preparation method of 2- amino -5- bromopyridine. (2019).

-

Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine. (2021). Eurasian Chemical Communications. [Link]

-

Neuroprotective Properties of 4-Aminopyridine. (2021). ResearchGate. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]

-

Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. (2022). ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. [Link]

-

Design, Synthesis, and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PMC. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC. [Link]

-

The use of aminopyridines in neurological disorders. (2012). PubMed. [Link]

-

Preparation method of 2-amino-5-bromopyridine. (2019). Eureka. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. [Link]

-

Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. (2001). ResearchGate. [Link]

-

Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2021). MDPI. [Link]

-

Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. (2021). PubMed. [Link]

-

Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. (2022). PubMed. [Link]

-

The Use of Aminopyridines in Neurological Disorders. (2012). ResearchGate. [Link]

-

Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (2024). ResearchGate. [Link]

-

Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. (2020). YouTube. [Link]

-

Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (2019). PMC. [Link]

-

Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells. (2019). PubMed. [Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PubMed. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (2017). ijssst.info. [Link]

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 11. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijssst.info [ijssst.info]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Unlocking Therapeutic Potential: A Technical Guide to Substituted Bromopyridines and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted bromopyridine scaffold is a cornerstone in modern medicinal chemistry, prized for its synthetic versatility and its presence in a multitude of biologically active compounds. This guide provides an in-depth exploration of the key therapeutic targets modulated by this privileged chemical motif. We will delve into the structure-activity relationships (SAR) that govern their interactions with critical protein families, including kinases, epigenetic readers, and proteases. Furthermore, this document outlines robust experimental workflows for the identification and validation of novel targets, equipping researchers with the knowledge to harness the full potential of substituted bromopyridines in drug discovery.

Introduction: The Bromopyridine Moiety in Drug Discovery

Substituted bromopyridines are heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their ability to serve as versatile building blocks in the synthesis of complex, biologically active molecules. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This synthetic tractability, combined with the pyridine ring's ability to engage in various non-covalent interactions with protein targets, makes substituted bromopyridines a highly attractive scaffold for the development of novel therapeutics across a wide range of disease areas.

This guide will focus on three prominent classes of therapeutic targets for which substituted bromopyridines have shown significant promise: kinases, epigenetic modifiers, and coagulation factors. We will also touch upon their emerging role in targeting G-protein coupled receptors (GPCRs).

Key Therapeutic Target Classes for Substituted Bromopyridines

Kinases: Modulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Substituted bromopyridines have been successfully incorporated into potent and selective kinase inhibitors.

2.1.1. Activin Receptor-Like Kinase 2 (ALK2)

ALK2, a bone morphogenetic protein (BMP) type I receptor, is a key player in bone and muscle development. Gain-of-function mutations in ALK2 are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by abnormal bone formation. Consequently, the development of ALK2 inhibitors is a critical therapeutic strategy.

The 2-aminopyridine scaffold has proven to be a fertile ground for the discovery of potent ALK2 inhibitors. Structure-activity relationship (SAR) studies have revealed that modifications to this core can significantly impact potency and selectivity.[1][2] For instance, the K02288 derivative, a 3,5-diaryl-2-aminopyridine, has served as a valuable starting point for optimization.[3] While direct examples of bromopyridine-containing ALK2 inhibitors with extensive public data are still emerging, the synthetic accessibility of 5-bromo-3-aryl-2-aminopyridines positions them as key intermediates for the generation of novel ALK2-targeting compounds.[3]

Table 1: Representative (Non-Bromo) 2-Aminopyridine ALK2 Inhibitors and their Activities

| Compound | ALK2 IC50 (nM) | Cell-based BMP Signaling IC50 (nM) | Reference |

| K02288 | 34 | 421 | [4] |

| LDN-214117 | - | Potent and Selective | [1] |

2.1.2. Bone Morphogenetic Protein (BMP) Signaling Pathway

The development of ALK2 inhibitors directly impacts the BMP signaling pathway. BMP ligands bind to a complex of type I and type II receptors, leading to the phosphorylation of the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. Inhibitors targeting ALK2 block this phosphorylation cascade, thereby mitigating the effects of overactive BMP signaling.

Epigenetic Modifiers: Readers of the Histone Code

Epigenetic modifications play a crucial role in regulating gene expression without altering the DNA sequence itself. "Reader" proteins recognize these modifications and recruit transcriptional machinery. The bromodomain and extra-terminal domain (BET) family of proteins are key epigenetic readers that bind to acetylated lysine residues on histones.

2.2.1. Bromodomain-Containing Protein 4 (BRD4)

BRD4 is a well-studied member of the BET family and a promising therapeutic target in cancer and inflammatory diseases.[5] It plays a critical role in the transcription of key oncogenes such as c-MYC. The development of BRD4 inhibitors has been an active area of research, with several compounds advancing to clinical trials. The bromopyridine scaffold has been incorporated into novel BRD4 inhibitors.

For example, a series of imidazolopyridone derivatives were designed based on a fragment hit, leading to the discovery of potent BRD4 inhibitors.[6] One such compound, HB100-A7, demonstrated an IC50 of 0.035 µM in an AlphaScreen assay and exhibited anti-proliferative effects in pancreatic cancer cells.[6]

Table 2: Examples of Bromopyridine-Containing BRD4 Inhibitors and their Activities

| Compound | BRD4(1) IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| HB100-A7 | 0.035 | BxPc3 | - | [6] |

| Compound 9d | Potent Affinity | MV4;11 | Potent Inhibition | [7] |

| Compound 84 | 0.690 | 22Rv1 | 3.23-4.51 | [8] |

Coagulation Factors: Regulators of Hemostasis

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. While essential for preventing blood loss, its inappropriate activation can lead to thrombosis. Targeting specific coagulation factors offers a promising strategy for the development of novel anticoagulants with improved safety profiles.

2.3.1. Factor XIa (FXIa)

Factor XIa is a serine protease that plays a role in the amplification of the coagulation cascade.[9] Inhibition of FXIa is an attractive anticoagulant strategy as it is expected to reduce the risk of thrombosis with a lower propensity for bleeding compared to currently available anticoagulants.[9] Pyridine and pyridinone-based scaffolds, including those with bromine substitution, have been explored for the development of potent and selective FXIa inhibitors.[10][11]

Structure-activity relationship studies have shown that the pyridine ring can serve as a central scaffold to orient key binding moieties into the active site of FXIa. While specific Ki values for bromopyridine derivatives are often proprietary, the literature describes pyridine-based inhibitors with nanomolar potency.[12] For instance, a dihydropyridinone derivative has been reported to inhibit FXIa with a Ki of 0.04 nM.[12]

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The development of ligands that modulate GPCR activity is a major focus of medicinal chemistry. While less explored than other target classes for bromopyridines, there is emerging evidence of their utility in this area.

2.4.1. Adenosine A2A Receptor

The adenosine A2A receptor is a GPCR involved in various physiological processes, including inflammation and neurotransmission.[10] It is a validated target for the treatment of Parkinson's disease.[13] The design of selective A2A receptor antagonists is an active area of research. While specific bromopyridine examples are not as prevalent in the literature, the general principles of GPCR ligand design can be applied to this scaffold. The pyridine nitrogen can act as a hydrogen bond acceptor, a common feature in many GPCR ligands.

Experimental Workflows for Target Identification and Validation

The identification and validation of the molecular targets of bioactive small molecules are crucial steps in drug discovery. A multi-pronged approach, combining computational and experimental methods, is often the most effective strategy.

Target Deconvolution Strategies

Once a bioactive bromopyridine is identified through phenotypic screening, the next critical step is to determine its molecular target(s).

3.1.1. Affinity Purification-Mass Spectrometry (AP-MS)

This is a classic and powerful technique for target identification.[14]

Step-by-Step Methodology for AP-MS:

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker and a tag (e.g., biotin) to the bromopyridine compound. A control probe, often a structurally similar but inactive analog, should also be synthesized.

-

Immobilization: Immobilize the affinity probe onto a solid support, such as streptavidin-coated beads.

-

Cell Lysate Incubation: Incubate the immobilized probe with a cell lysate or tissue extract.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. This can be done by competing with an excess of the free, untagged bioactive compound, or by denaturing the proteins.

-

Proteomic Analysis: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the active probe pulldown with those from the control probe pulldown to identify specific binders.[15]

3.1.2. Chemical Proteomics

These methods identify target proteins in their native state without the need for chemical modification of the small molecule. Examples include Drug Affinity Responsive Target Stability (DARTS) and Stability of Proteins from Rates of Oxidation (SPROX).[16][17] These techniques rely on the principle that the binding of a small molecule can alter the stability of its target protein to proteolysis or denaturation.

Target Validation Assays

Once a target hypothesis is generated, it must be validated through a series of biochemical and cell-based assays.

3.2.1. Biochemical Assays

These assays directly measure the interaction of the compound with the purified target protein.

-

AlphaScreen/AlphaLISA for BRD4: This is a bead-based proximity assay commonly used for screening bromodomain inhibitors.[18][19]

Step-by-Step Methodology for BRD4 AlphaLISA:

-

Reagent Preparation: Prepare solutions of biotinylated histone peptide (substrate), GST-tagged BRD4 bromodomain (target), and the test compound (bromopyridine derivative).

-

Incubation: In a 384-well plate, incubate the BRD4 protein, biotinylated peptide, and test compound for a defined period (e.g., 30 minutes) to allow for binding.

-

Bead Addition: Add AlphaLISA acceptor beads (coated with anti-GST antibody) and streptavidin-coated donor beads.

-

Incubation: Incubate in the dark to allow the beads to come into proximity if the protein-peptide interaction is intact.

-

Signal Detection: Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm. A decrease in signal indicates inhibition of the BRD4-histone interaction.[20]

-

-

Chromogenic Assay for FXIa: This assay measures the enzymatic activity of FXIa by monitoring the cleavage of a colorimetric substrate.

Step-by-Step Methodology for Chromogenic FXIa Assay:

-

Reagent Preparation: Prepare solutions of purified human FXIa, a chromogenic substrate (e.g., S-2366), and the test compound in an appropriate buffer.

-

Pre-incubation: Pre-incubate the FXIa enzyme with the test compound for a set time to allow for inhibitor binding.

-

Initiate Reaction: Add the chromogenic substrate to initiate the enzymatic reaction.

-

Signal Detection: Monitor the increase in absorbance at 405 nm over time, which corresponds to the release of p-nitroaniline from the substrate.

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value of the test compound.[5]

-

3.2.2. Cell-Based Assays

These assays assess the effect of the compound on the target's function within a cellular context.

-

BRE-Luciferase Reporter Assay for BMP Signaling: This assay measures the transcriptional activity of the BMP signaling pathway.

Step-by-Step Methodology for BRE-Luciferase Assay:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., C2C12) and transfect with a reporter plasmid containing BMP-responsive elements (BREs) driving the expression of a luciferase gene.

-

Compound Treatment: Treat the cells with the test compound for a specified period.

-

Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP-6) to activate the signaling pathway.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer. A decrease in luminescence indicates inhibition of the BMP signaling pathway.[3]

-

Conclusion and Future Directions

Substituted bromopyridines represent a highly valuable and versatile scaffold in the pursuit of novel therapeutics. Their synthetic accessibility and ability to interact with a diverse range of therapeutic targets have cemented their importance in medicinal chemistry. This guide has provided an overview of their application in targeting kinases, epigenetic readers, and coagulation factors, along with the experimental workflows necessary to identify and validate these interactions.

The future of drug discovery with substituted bromopyridines lies in the continued exploration of novel chemical space and the application of innovative target identification technologies. As our understanding of complex disease biology deepens, so too will the opportunities to leverage this privileged scaffold to develop the next generation of precision medicines. The methodologies outlined herein provide a robust framework for researchers to contribute to this exciting and impactful field.

References

-

Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry, 57(15), 6533–6547. [Link]

-

Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021, November 7). YouTube. Retrieved from [Link]

-

Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6533-6547. [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Zhang, H., Zhou, J., Xu, C., & et al. (2021). Design, synthesis and biological evaluation of imidazolopyridone derivatives as novel BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 30, 115857. [Link]

-

Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6533-6547. [Link]

-

Zhang, G., Smith, S. G., Zhou, M. M., & et al. (2018). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry, 61(15), 6537-6557. [Link]

-

Pinto, D. J., & et al. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. International Journal of Molecular Sciences, 24(12), 10099. [Link]

-

Graphviz and dot: Generating Diagrams with Code. (2022, October 21). YouTube. Retrieved from [Link]

-

Jawad, M. J., & Al-Ghanimi, A. A. A. (2021). Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease. Medicina, 57(11), 1184. [Link]

-

Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

-

Duan, Y., Guan, Y., Qin, W., Zhai, X., Yu, B., & Liu, H. (2018). Targeting Brd4 for cancer therapy: inhibitors and degraders. MedChemComm, 9(11), 1779-1803. [Link]

-

BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 43-49. [Link]

-

Jacobson, K. A., & Müller, C. E. (2013). Adenosine A2A Receptor as a Drug Discovery Target. Journal of Medicinal Chemistry, 56(21), 8271-8292. [Link]

-

Quan, M. L., & et al. (2015). Structure-based design of inhibitors of coagulation factor XIa with novel P1 moieties. Bioorganic & Medicinal Chemistry Letters, 25(16), 3249-3254. [Link]

-

Pascal, R. (2025, September 30). How To Write White Papers For Pharmaceutical Companies. Rachel Pascal. [Link]

-

Mohedas, A. H., Wang, Y., Sanvitale, C. E., Canning, P., Choi, S., Xing, X., Bullock, A. N., Cuny, G. D., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6533-6547. [Link]

-

European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6297-6306. [Link]

-

Sammut, M. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. Journal of the Malta College of Pharmacy Practice, (30), 20-25. [Link]

-

TGR Biosciences. (n.d.). BRD4 Total Assay Kit Human. Retrieved from [Link]

-

Al-Horani, R. A., & Afosah, D. K. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Molecules, 23(10), 2647. [Link]

-

Ong, S. E., & et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

-

Graphviz. (n.d.). DOT Language. Retrieved from [Link]

-

Graphviz Python library. (n.d.). User Guide. Retrieved from [Link]

-

Jacobson, K. A., & Müller, C. E. (2023). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. Biochemical Pharmacology, 215, 115693. [Link]

-

Li, Y., & et al. (2024). Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning. International Journal of Molecular Sciences, 25(8), 4453. [Link]

-

Rooney, L., & Jones, C. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega, 6(32), 20729-20734. [Link]

-

Drug Information Association. (n.d.). White Papers. Retrieved from [Link]

-

Practical Haemostasis. (n.d.). Chromogenic Factor VIII and Factor IX Assays. Retrieved from [Link]

-